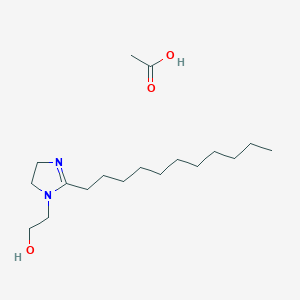
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of new ionic liquids with different anions.
Applications De Recherche Scientifique
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.
Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.
Mécanisme D'action
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.
Propriétés
Numéro CAS |
94023-42-4 |
|---|---|
Formule moléculaire |
C16H32N2O.C2H4O2 C18H36N2O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4) |
Clé InChI |
JQWVEKVPFBJSAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


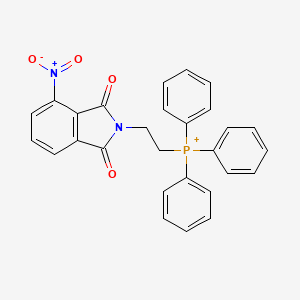
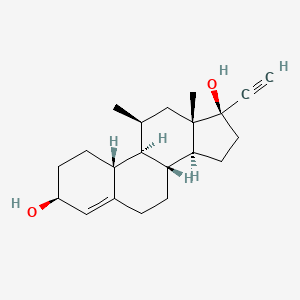

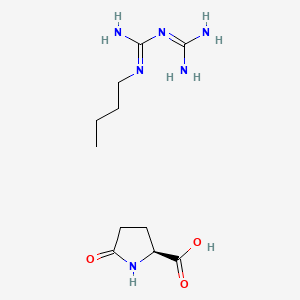
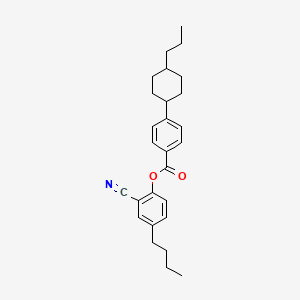
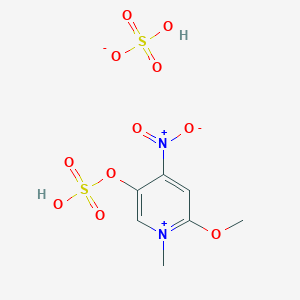
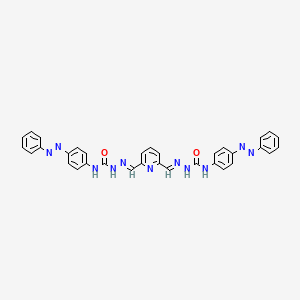
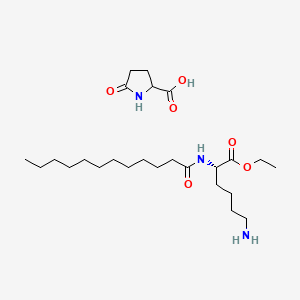

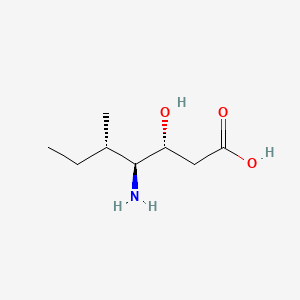
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)

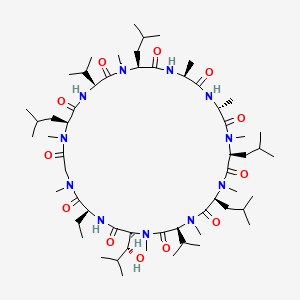
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
